molecular formula C19H32ClN5O4S B6297256 H-L-Arg(Pbf)-NH2 HCl CAS No. 1350564-36-1

H-L-Arg(Pbf)-NH2 HCl

Cat. No. B6297256
CAS RN: 1350564-36-1
M. Wt: 462.0 g/mol
InChI Key: WRWPWFKOBGSXFM-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Arg(Pbf)-NH2 HCl, also known as L-Arginyl-L-phenylalanine-L-histidine hydrochloride, is a peptide that has been studied for its potential medical applications. It is an artificial peptide that consists of three amino acids: L-Arginine, L-Phenylalanine, and L-Histidine. This peptide has been studied for its potential therapeutic use in treating a variety of conditions, including cardiovascular diseases, inflammation, and cancer.

Scientific Research Applications

H-L-Arg(Pbf)-NH2 HCl has been studied for its potential therapeutic use in treating a variety of conditions. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

The mechanism of action of H-L-Arg(Pbf)-NH2 HCl is not fully understood. However, it is believed that the peptide works by activating the nitric oxide synthase enzyme, which is responsible for the production of nitric oxide. Nitric oxide is an important molecule that plays a role in various physiological processes, such as vasodilation and inflammation. Additionally, the peptide has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, which have been linked to its ability to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The use of H-L-Arg(Pbf)-NH2 HCl in lab experiments has several advantages. It is a cost-effective and versatile peptide that can be synthesized using the SPPS method. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of peptides on various conditions. However, there are also some limitations to using this peptide in lab experiments. It is not a naturally occurring peptide, so it may not be as effective as naturally occurring peptides. Additionally, it is difficult to study its mechanism of action, as it is not fully understood.

Future Directions

There are a variety of possible future directions for research on H-L-Arg(Pbf)-NH2 HCl. One possible direction is to further investigate its mechanism of action. Additionally, further research could be conducted to explore its potential therapeutic use in treating a variety of conditions, such as cardiovascular diseases, inflammation, and cancer. Furthermore, further research could be conducted to explore its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research could be conducted to explore its potential use in drug delivery systems.

Synthesis Methods

H-L-Arg(Pbf)-NH2 HCl can be synthesized using the solid-phase peptide synthesis (SPPS) method. This involves the sequential addition of amino acids to the solid support, followed by the addition of a protecting group to the amino acids. This method is advantageous because it is cost-effective and allows for the production of large amounts of peptides. Additionally, SPPS is a versatile method and can be used to synthesize a variety of peptides.

properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPWFKOBGSXFM-UQKRIMTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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